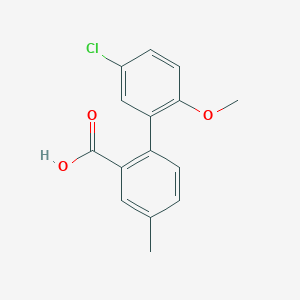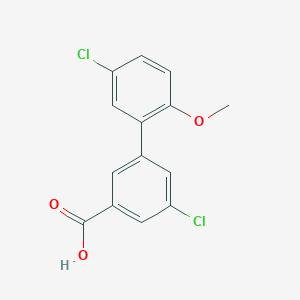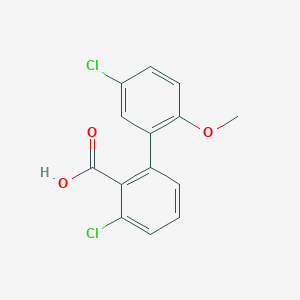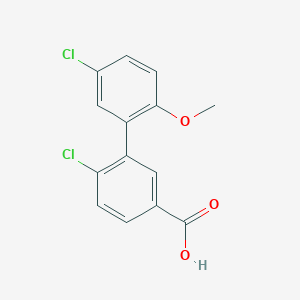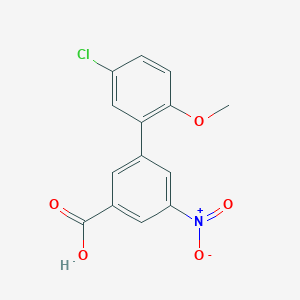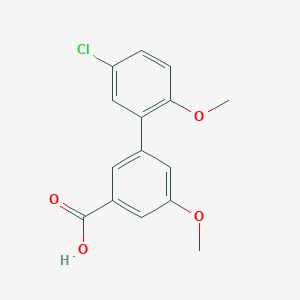
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid (3-CMPBA) is a phenolic acid with a wide range of applications in scientific research. It is a white crystalline compound with a molecular weight of 250.56 g/mol and a melting point of 158-160°C. 3-CMPBA is used as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds. It has also been used in the synthesis of dyes, herbicides, and fungicides.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antibiotics. It has also been used as a building block in the synthesis of food additives, dyes, herbicides, and fungicides. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of organic compounds, such as polymers and solvents.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in animal models.
Advantages and Limitations for Lab Experiments
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is stable at room temperature and has a wide range of applications. However, it is also limited by its toxicity, which can be hazardous if not handled properly.
Future Directions
There are several potential future directions for 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% research. One potential direction is to investigate its effects on cancer cells. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of bacteria, fungi, and parasites. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds.
Synthesis Methods
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by the Friedel-Crafts acylation of 5-chloro-2-methoxyphenol with 5-methoxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as aluminum chloride, at temperatures of 100-150°C. The reaction yields a white crystalline product with a melting point of 158-160°C.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOOUALKVUSDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691108 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-71-5 |
Source


|
| Record name | 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


